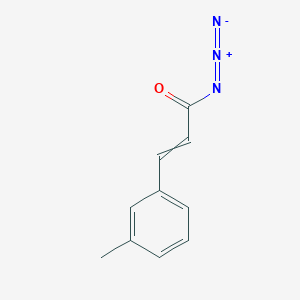
3-(3-Methylphenyl)prop-2-enoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(m-tolyl)acryloyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are used in various chemical reactions, including click chemistry. The compound features an azide group attached to an acrylate moiety, which is conjugated with a m-tolyl group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(m-tolyl)acryloyl azide typically involves the reaction of (E)-3-(m-tolyl)acryloyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the stability of the azide group. The reaction can be represented as follows:
(E)−3−(m−tolyl)acryloylchloride+NaN3→(E)−3−(m−tolyl)acryloylazide+NaCl
Industrial Production Methods
In an industrial setting, the production of (E)-3-(m-tolyl)acryloyl azide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of continuous flow technology also enhances safety by minimizing the handling of hazardous azide intermediates.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of amines or other derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Cycloaddition Reactions: The major products are 1,2,3-triazoles.
Substitution Reactions: The major products are substituted amines or other derivatives.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
(E)-3-(m-tolyl)acryloyl azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of triazoles through click chemistry, which is valuable in the development of pharmaceuticals and materials science.
Biology: The compound can be used to label biomolecules through bioorthogonal reactions, enabling the study of biological processes.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (E)-3-(m-tolyl)acryloyl azide involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. In substitution and reduction reactions, the azide group is replaced or reduced, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
Phenyl azide: Similar in structure but with a phenyl group instead of a m-tolyl group.
Benzyl azide: Contains a benzyl group instead of a m-tolyl group.
Ethyl azidoacetate: Features an azide group attached to an ester moiety.
Uniqueness
(E)-3-(m-tolyl)acryloyl azide is unique due to the presence of the m-tolyl group, which imparts specific electronic and steric properties. This makes the compound particularly useful in reactions where these properties are advantageous, such as in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(3-methylphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3 |
InChI Key |
UBLFIHYLNPEQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
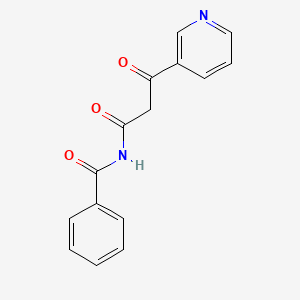
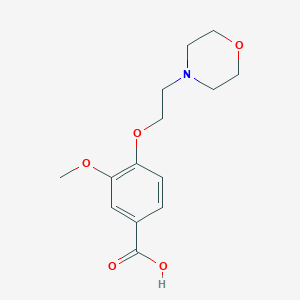
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)
![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)


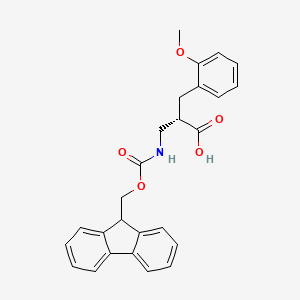


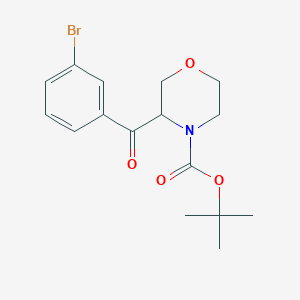
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
